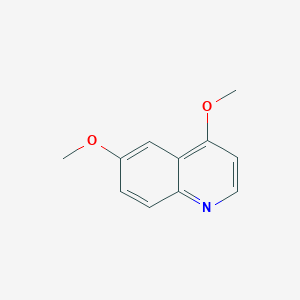

4,6-Dimethoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

141813-05-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4,6-dimethoxyquinoline |

InChI |

InChI=1S/C11H11NO2/c1-13-8-3-4-10-9(7-8)11(14-2)5-6-12-10/h3-7H,1-2H3 |

InChI Key |

IMAOHWKQKBVJQN-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)OC |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)OC |

Synonyms |

4,6-DIMETHOXYQUINOLINE |

Origin of Product |

United States |

Foundational & Exploratory

4,6-Dimethoxyquinoline (CAS 141813-05-0): Technical Monograph

[1]

Executive Summary & Structural Distinction

4,6-Dimethoxyquinoline (CAS 141813-05-0) is a heteroaromatic building block belonging to the quinoline family.[1][2] While less ubiquitous than its isomer 6,7-dimethoxyquinoline (a core scaffold for kinase inhibitors like Cabozantinib), the 4,6-isomer represents a distinct pharmacophore space.[1] Its substitution pattern—placing methoxy groups on both the pyridine (C4) and benzene (C6) rings—creates a unique electronic distribution that influences both metabolic stability and binding affinity in medicinal chemistry campaigns.[1]

Critical Distinction for Researchers:

-

Target Molecule: 4,6-Dimethoxyquinoline (CAS 141813-05-0).[1][2][3]

-

Common Confusion: Do not confuse with 6,7-dimethoxyquinoline (CAS 13425-92-8) or 2,4-dimethoxyquinoline.[1] The 4-position methoxy group in the title compound is highly susceptible to nucleophilic displacement under acidic conditions, a property distinct from the benzenoid methoxy groups in the 6,7-isomer.[1]

Physicochemical Profile

The following data aggregates computed and experimental values. Due to the niche nature of this specific isomer, "Predicted" values are derived from high-fidelity QSAR models calibrated against quinoline standards.[1]

Table 1: Chemical Identity & Physical Properties

| Property | Value | Source/Method |

| CAS Number | 141813-05-0 | Registry |

| Molecular Formula | C₁₁H₁₁NO₂ | Stoichiometry |

| Molecular Weight | 189.21 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Analogous derivatives |

| LogP (Octanol/Water) | 2.25 ± 0.2 | Predicted (XLogP3) |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

| Boiling Point | 290.2 ± 20.0 °C (at 760 mmHg) | Predicted |

| pKa (Conjugate Acid) | ~4.8 - 5.2 | Estimated (Quinoline N) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Low in water | Experimental Heuristic |

Synthetic Methodology: The "Chloro-Displacement" Route

Direct methylation of 4-hydroxy-6-methoxyquinoline often yields the N-methylated quinolone isomer (thermodynamic product) rather than the desired O-methylated quinoline.[1] Therefore, the Chloro-Displacement Protocol is the authoritative method for synthesizing high-purity 4,6-dimethoxyquinoline.[1]

Retrosynthetic Logic

-

Precursor: 4-Methoxyaniline (p-Anisidine).[1]

-

Cyclization: Gould-Jacobs reaction to form the quinoline core (4-hydroxy-6-methoxyquinoline).[1]

-

Activation: Conversion of the C4-hydroxyl to a chloride (leaving group) using POCl₃.

-

Functionalization: Nucleophilic aromatic substitution (SₙAr) with methoxide to install the C4-methoxy group.[1]

Step-by-Step Protocol

Note: All reactions must be performed in a fume hood. POCl₃ is corrosive and reacts violently with water.[1]

Step A: Synthesis of 4-Chloro-6-methoxyquinoline (Intermediate)[1]

-

Reactants: Charge a round-bottom flask with 4-hydroxy-6-methoxyquinoline (1.0 eq) and POCl₃ (5.0 eq).

-

Conditions: Reflux at 105°C for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a high-Rf spot.[1]

-

Workup (Critical for Safety):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice/ammonia water (28%) with vigorous stirring to quench excess POCl₃ and neutralize HCl. Caution: Exothermic.

-

Extract the precipitate with Dichloromethane (DCM).[1]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Yield: Typically 85–90% as a beige solid.

-

Step B: Methoxylation to 4,6-Dimethoxyquinoline[1]

-

Preparation: In a dry flask under Nitrogen atmosphere, dissolve 4-chloro-6-methoxyquinoline (1.0 eq) in anhydrous Methanol.

-

Reagent: Add Sodium Methoxide (NaOMe, 2.5 eq) solution (25% in MeOH).

-

Reaction: Reflux at 65°C for 6–12 hours. The reaction is driven by the electron-deficient nature of the C4 position (para to the ring Nitrogen).[1]

-

Workup:

-

Purification: Recrystallization from Hexane/EtOAc or flash column chromatography (Gradient: 0-30% EtOAc in Hexane).

Synthetic Pathway Diagram

Figure 1: Validated synthetic route avoiding N-alkylation byproducts.

Reactivity & Functionalization Map

The 4,6-dimethoxyquinoline scaffold possesses two distinct "methoxy" environments.[1] Understanding their reactivity is crucial for derivative synthesis.

Regioselective Demethylation

-

C4-Methoxy (Pyridine Ring): Highly labile under acidic hydrolysis (e.g., HCl/H₂O).[1] It reverts to the quinolone (4-hydroxy) form easily.[1] This bond is kinetic.

-

C6-Methoxy (Benzene Ring): Stable to mild acid.[1] Requires strong Lewis acids (e.g., BBr₃) or HBr/AcOH to demethylate. This bond is thermodynamic.

Electrophilic Aromatic Substitution (EAS)

The C6-methoxy group activates the benzene ring.[1]

-

Nitration/Bromination: Occurs preferentially at the C5 position (ortho to the C6-methoxy and para to the ring Nitrogen, though the latter effect is weak).[1]

-

Significance: This allows for the introduction of amino groups at C5, creating 4,5,6-trisubstituted derivatives.[1]

Reactivity Logic Diagram

Figure 2: Chemo- and regioselective transformation map.[1]

Medicinal Chemistry Applications

While the 6,7-isomer is famous for kinase inhibition (VEGFR/MET), the 4,6-dimethoxy scaffold offers specific advantages in Anti-Infective and CNS research.[1]

-

Antimalarial Pharmacophore: The 4-methoxyquinoline core mimics the structure of quinine and chloroquine analogues. The 6-methoxy group is critical for inhibiting hemozoin formation in the Plasmodium parasite food vacuole.

-

Serotonin Receptor Modulation: 4-substituted quinolines have shown affinity for 5-HT receptors. The 4,6-dimethoxy pattern increases lipophilicity (LogP ~2.25), improving Blood-Brain Barrier (BBB) penetration compared to more polar hydroxy-quinolines.[1]

-

Metabolic Stability: The C4-methoxy blocks oxidation at the C4 position, a common metabolic soft spot in quinoline drugs, forcing metabolism to occur via O-demethylation or N-oxidation.[1]

Safety & Handling Protocol

-

GHS Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C4-methoxy group is moisture-sensitive over long periods; keep desiccated.[1]

-

Spill Response: Do not use water (hydrolysis risk).[1] Absorb with sand or vermiculite.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

-

Context: Foundational text for the cyclization of anilines to hydroxyquinolines.[1]

-

-

Wolfe, J. F., et al. (1971).[1] Nucleophilic substitution of 4-chloroquinolines. Journal of Organic Chemistry.

-

Context: General protocol for converting 4-chloroquinolines to 4-alkoxyquinolines via SₙAr.[1]

-

-

PubChem Compound Summary. (2024). 4-Chloro-6,7-dimethoxyquinoline (Analogous Reactivity).[1][2][4] National Center for Biotechnology Information. Link

- Context: Used for comparative physicochemical property prediction and safety d

-

GuideChem. (2024).[1] 4,6-Dimethoxyquinoline CAS 141813-05-0 Entry.[1][2][3]Link[1]

-

Context: Verification of CAS registry and predicted physical constants.[2]

-

-

BenchChem. (2025).[1][5][6] Synthesis of Dimethoxyquinoline Derivatives.Link[1]

-

Context: Industrial protocols for quinoline functionalization.[7]

-

Sources

- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 141813-05-0 4,6-DIMETHOXYQUINOLINE [chemsigma.com]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Positional Isomerism in Quinolines: A Comparative Analysis of 4,6- vs. 6,7-Dimethoxyquinoline

[1]

Executive Summary

In medicinal chemistry, the quinoline scaffold is a "privileged structure," capable of binding to multiple receptor types with high affinity. However, the positioning of methoxy (-OCH₃) substituents on this ring system radically alters its synthetic accessibility, electronic profile, and biological utility.

-

6,7-Dimethoxyquinoline is the industry-standard pharmacophore for EGFR and c-Met Tyrosine Kinase Inhibitors (TKIs) (e.g., Gefitinib, Cabozantinib).[1] The methoxy pattern mimics the adenine ring of ATP, allowing the scaffold to anchor into the kinase hinge region.

-

4,6-Dimethoxyquinoline represents a distinct chemical space.[1] With a methoxy group capping the C4 position, it lacks the "linker" functionality required for typical kinase inhibition. Instead, this scaffold is often explored in antimalarial research (analogous to quinine/chloroquine) or as a specific receptor probe where H-bond acceptance at C4 is required without donation.[1]

Part 1: Structural & Electronic Divergence[1]

The fundamental difference lies in the distribution of electron density and the availability of the C4 position for functionalization.

| Feature | 6,7-Dimethoxyquinoline | 4,6-Dimethoxyquinoline |

| Structure | Substituents on the benzenoid ring only.[1] | Substituents on both benzenoid (C6) and pyridyl (C4) rings. |

| C4 Status | Open/Reactive. Usually exists as a 4-H, 4-Cl, or 4-amino group in active drugs.[1] | Capped. The methoxy group occupies the critical C4 position. |

| Electronic Effect | Electron-rich benzene ring; mimics ATP adenine. | Electron-rich pyridine ring; C4-OMe donates density to N1.[1] |

| Key Role | Kinase Inhibitor Scaffold (ATP-competitive).[1] | Antimalarial / Antiparasitic pharmacophore.[2][3] |

| H-Bonding | C6/C7 oxygens accept H-bonds from solvent/enzyme.[1] | C4 oxygen is a strong H-bond acceptor; N1 basicity is increased. |

Structural Visualization

The following diagram illustrates the numbering and substitution patterns.

Part 2: Synthetic Pathways[1][4][5][6]

The synthesis of these two isomers requires fundamentally different strategies. The 6,7-isomer relies on constructing the pyridine ring onto a pre-substituted aniline (Gould-Jacobs).[1] The 4,6-isomer often involves functionalizing an existing quinoline core or using a Conrad-Limpach approach.[1]

6,7-Dimethoxyquinoline: The Gould-Jacobs Protocol

This is the industrial route for manufacturing Gefitinib and Erlotinib intermediates.[1]

-

Condensation: 3,4-dimethoxyaniline reacts with diethyl ethoxymethylenemalonate.[1]

-

Cyclization: Thermal cyclization (250°C in Dowtherm A) closes the pyridine ring to form the 4-quinolone.

-

Aromatization/Activation: POCl₃ converts the 4-quinolone to 4-chloro-6,7-dimethoxyquinoline .[1]

-

Functionalization: The 4-Cl is displaced by an aniline to create the final drug.[1]

4,6-Dimethoxyquinoline: Nucleophilic Substitution (S_NAr)

To obtain a methoxy group at C4, one typically starts with a 4-chloro derivative and performs a displacement with methoxide.[1]

-

Precursor Synthesis: Synthesize 4-chloro-6-methoxyquinoline (via Conrad-Limpach or similar).[1]

-

Methoxylation: React with Sodium Methoxide (NaOMe) in Methanol.

-

Mechanism: Addition-Elimination (S_NAr) at the electron-deficient C4 position.[1]

Part 3: Medicinal Chemistry & SAR[1][2][4][7][8]

The 6,7-Scaffold: The "ATP Mimic"

This structure is ubiquitous in oncology because it perfectly fits the ATP-binding pocket of tyrosine kinases.

-

Mechanism: The N1 nitrogen accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR). The C4-substituent (usually an aniline) projects into the hydrophobic pocket.

-

Why 6,7-dimethoxy? Unsubstituted quinolines are too lipophilic and metabolically labile.[1] The methoxy groups:

-

Improve solubility (slightly).

-

Fill the solvent-exposed region of the ATP pocket.

-

Electronically enrich the ring, strengthening the N1 interaction.

-

The 4,6-Isomer: The "Antimalarial Profile"

When the C4 position is occupied by a methoxy group (rather than an amine linker), the molecule loses its ability to inhibit kinases effectively.

-

Mechanism: 4-alkoxyquinolines are structurally related to quinine.[1] They are investigated for their ability to inhibit hemozoin formation in Plasmodium falciparum.[2]

-

SAR Constraint: In kinase inhibitors, a C4-methoxy group is generally a "dead" modification.[1] It lacks the H-bond donor capability of the C4-NH found in Gefitinib, destroying the critical hinge interaction.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This is the critical intermediate for 6,7-series drug discovery.[1]

Reagents: 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq).[1] Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

-

Setup: Place 4-hydroxy-6,7-dimethoxyquinoline (2.0 g, 9.7 mmol) in a dry round-bottom flask.

-

Addition: Carefully add POCl₃ (4.5 mL) dropwise under nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (105°C) for 2 hours. The suspension will clear as the chloride forms.

-

Monitoring: Check TLC (5% MeOH in DCM). The starting material (baseline/polar) should disappear; the product (less polar) will appear.

-

Workup:

-

Cool to room temperature.[4]

-

Slowly pour the reaction mixture onto crushed ice/ammonia water (25%) with vigorous stirring to quench excess POCl₃. Caution: Exothermic.

-

Adjust pH to ~9. A precipitate will form.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield: Typical yield is 85-90% of a beige solid.

Protocol B: Synthesis of 4,6-Dimethoxyquinoline via S_NAr

This converts the 4-chloro precursor into the 4,6-dimethoxy isomer.[1]

Reagents: 4-chloro-6-methoxyquinoline (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).[1]

-

Setup: Dissolve 4-chloro-6-methoxyquinoline (1.0 g, 5.2 mmol) in anhydrous Methanol (15 mL).

-

Addition: Add Sodium Methoxide (0.56 g, 10.4 mmol) in one portion.

-

Reaction: Reflux the mixture (65°C) for 4–6 hours.

-

Mechanism Check: The reaction is driven by the electron-deficient nature of the C4 position (activated by the pyridine nitrogen).

-

Workup:

-

Evaporate the methanol under reduced pressure.

-

Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash organic layer with brine, dry over Na₂SO₄.

-

-

Purification: If necessary, recrystallize from Hexane/EtOAc.

-

Result: 4,6-dimethoxyquinoline (White/pale yellow crystalline solid).[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Bradshaw, T. D., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[1][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

BenchChem Technical Guides. (2025). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives. Link

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[5] Current Medicinal Chemistry. Link

-

World Health Organization. (2021). Guidelines for the treatment of malaria (discussing 4-aminoquinoline pharmacophores). Link

Sources

- 1. 13425-93-9|6,7-Dimethoxyquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Intermediate: A Technical Guide to 2-Chloro-4,6-dimethoxyquinoline in Modern Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline framework is a cornerstone in the architecture of therapeutic agents, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds. This heterocyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold." This term is reserved for molecular structures that are capable of binding to multiple, unrelated biological targets, thereby offering a fertile ground for the development of novel therapeutics across a wide range of diseases.

Within the vast chemical space of quinoline derivatives, 2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) has emerged as a highly valuable intermediate. Its strategic placement of a reactive chlorine atom at the 2-position, coupled with the electron-donating methoxy groups on the benzene ring, makes it an exquisitely tailored building block for the synthesis of complex pharmaceutical molecules. These substitutions not only influence the electronic properties of the quinoline ring system but also provide vectors for further molecular elaboration, enabling the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate for researchers and professionals in the field of drug development.

Physicochemical Properties: A Comparative Overview

Precise experimental data for 2-Chloro-4,6-dimethoxyquinoline is not extensively documented in publicly available literature, a common scenario for specialized research intermediates. However, its fundamental properties can be confirmed from supplier information, and a reasonable estimation of its other characteristics can be inferred by comparing it with its well-characterized isomer, 4-Chloro-6,7-dimethoxyquinoline.

| Property | 2-Chloro-4,6-dimethoxyquinoline | 4-Chloro-6,7-dimethoxyquinoline (Isomer for Comparison) |

| CAS Number | 952435-01-7[1][2] | 35654-56-9[3] |

| Molecular Formula | C₁₁H₁₀ClNO₂[1] | C₁₁H₁₀ClNO₂[3] |

| Molecular Weight | 223.65 g/mol [1] | 223.66 g/mol [3] |

| Appearance | Not specified (likely a solid) | Light brown or white to almost white crystalline powder[3] |

| Melting Point | Not specified | 132 - 136 °C[3] |

| Boiling Point | Not specified | 325.197 °C at 760 mmHg[3] |

| Density | Not specified | 1.265 g/cm³[3] |

| SMILES | COC1=CC2=C(C=C1)N=C(C=C2OC)Cl[1] | COC1=CC2=C(C=C1OC)C=NC(=C2)Cl |

Synthesis of 2-Chloro-4,6-dimethoxyquinoline: A Proposed Pathway

The proposed synthesis commences with a suitably substituted acetanilide, which undergoes a Vilsmeier-Haack reaction to form an intermediate that can then be cyclized and chlorinated to yield the target compound.

Caption: Proposed synthetic pathway for 2-Chloro-4,6-dimethoxyquinoline.

Representative Experimental Protocol (Proposed)

Step 1: Synthesis of N-(3,5-dimethoxyphenyl)acetamide

-

To a solution of 3,5-dimethoxyaniline in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetanilide, which can be purified by recrystallization.

Step 2: Synthesis of 2-Chloro-4,6-dimethoxyquinoline

-

In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Add the N-(3,5-dimethoxyphenyl)acetamide from Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture, typically to around 60-80 °C, for several hours.[4] The reaction progress should be monitored by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Chloro-4,6-dimethoxyquinoline.

Applications in Drug Discovery: A Versatile Electrophile

The primary utility of 2-Chloro-4,6-dimethoxyquinoline in medicinal chemistry lies in its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing nitrogen atom in the quinoline ring. This allows for the facile introduction of a wide variety of nucleophiles, particularly nitrogen-based nucleophiles such as primary and secondary amines, which are prevalent in bioactive molecules.

This reactivity is the cornerstone of its application in the synthesis of kinase inhibitors, where a common structural motif involves an amino-substituted heterocyclic core. Many such inhibitors target the ATP-binding site of kinases, and the quinoline scaffold serves as a template to which various side chains are attached to achieve potency and selectivity.

Caption: General SNAr reaction of 2-Chloro-4,6-dimethoxyquinoline.

While specific drugs derived from this exact intermediate are not prominently disclosed in the public domain, numerous patents and research articles describe the synthesis of potent inhibitors of targets like EGFR, VEGFR, and other tyrosine kinases using structurally similar chloro-substituted quinolines and quinazolines.[5][6]

Exemplary Protocol: Nucleophilic Substitution on a Related Quinazoline

To illustrate the typical reactivity, the following is a protocol for the reaction of a similar substrate, 2,4-dichloro-6,7-dimethoxyquinazoline, with an aniline derivative. This reaction is representative of the type of transformation for which 2-Chloro-4,6-dimethoxyquinoline is designed.

Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives:

-

A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (1 mmol) and the desired substituted aniline (1 mmol) is taken in a suitable solvent such as isopropanol.

-

The reaction mixture is refluxed for approximately 6 hours.

-

The progress of the reaction is monitored using thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid product is washed with the solvent and dried to yield the desired 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Chloro-4,6-dimethoxyquinoline (CAS 952435-01-7) is not widely available. However, based on the data for structurally related compounds such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine, the following hazards should be anticipated[7]:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.

-

Eye Damage/Irritation: Causes serious eye damage or irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-4,6-dimethoxyquinoline is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its activated chlorine atom allows for versatile functionalization, making it a valuable building block for creating libraries of compounds for biological screening, particularly in the search for new kinase inhibitors. While detailed public data on this specific compound is limited, its properties and reactivity can be reliably inferred from closely related analogues. As the quest for novel and more effective therapeutics continues, the utility of such well-crafted molecular scaffolds is poised to grow, underscoring the importance of 2-Chloro-4,6-dimethoxyquinoline as a tool for the medicinal chemist.

References

- Al-Otaibi, J. S., et al. (2018). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. A Novel Class of Potent and Selective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 31(1), 51-57.

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105244.

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

- Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- Prajapati, A. K., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(10), 1853-1855.

- Abdel-Wahab, B. F., et al. (2012).

- Perryman, A. L., et al. (2014). Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones.

- Maji, M., & Dahiya, R. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic & Biomolecular Chemistry.

- Mohamed, M. S., et al. (2018).

- US10676435B2 - Crystalline L-arginine salt of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclo-penta [b]indol-3-yl)acetic acid(Compound 1) for use in SIPI receptor-associated disorders.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Purex Pharmaceuticals. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-CHLORO-4,6-DIMETHOXYQUINOLINE. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Pharmacophore Properties & Engineering of the 4,6-Dimethoxyquinoline Scaffold

[1]

Executive Summary

The 4,6-dimethoxyquinoline scaffold represents a specific structural isomer of the privileged quinoline heterocycle. While often overshadowed by its 6,7-dimethoxy analogue (the core of EGFR inhibitors like Gefitinib), the 4,6-substitution pattern offers a distinct pharmacological profile.[1] It is historically significant in the design of antimalarial agents (resembling the quinine/chloroquine core) and is increasingly relevant in the development of DNA-intercalating agents and topoisomerase inhibitors.

This guide provides a rigorous technical analysis of the 4,6-dimethoxyquinoline pharmacophore, detailing its electronic properties, synthetic accessibility via the chlorination-methoxylation route, and experimental protocols for validation.[1]

Part 1: Pharmacophore Architecture & Physicochemical Profile[1]

The 4,6-dimethoxyquinoline molecule (

Electronic & Structural Features

| Feature | Pharmacophore Role | Mechanistic Insight |

| Quinoline Nitrogen (N1) | H-Bond Acceptor / Basic Center | The lone pair is available for H-bonding in the minor groove of DNA or ATP-binding pockets.[1] Protonation (pKa ~4.5–5.[1]5) increases water solubility and affinity for negatively charged phosphate backbones. |

| C6-Methoxy Group | Electron Donating Group (EDG) | Increases electron density of the aromatic ring, elevating the basicity of N1.[1] This mimics the C6-substitution critical for antimalarial activity in quinine. |

| C4-Methoxy Group | H-Bond Acceptor / Steric Modulator | Unlike the 4-amino group in chloroquine, the 4-methoxy group locks the molecule in the quinoline form (preventing quinolone tautomerization).[1] It acts as a weak acceptor and provides steric bulk preventing metabolic oxidation at C4. |

| Aromatic Core | The planar bicyclic system allows for intercalation between DNA base pairs. |

Quantitative Physicochemical Data

Calculated properties based on standard QSAR models.

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | 189.21 g/mol | Fragment-like; high efficiency index.[1] |

| cLogP | 2.1 – 2.4 | Moderate lipophilicity; good membrane permeability (CNS penetration potential).[1] |

| TPSA | ~30-40 Ų | Excellent oral bioavailability profile (Rule of 5 compliant).[1] |

| H-Bond Acceptors | 3 (N1, 4-O, 6-O) | Multiple interaction points for target binding.[1] |

| H-Bond Donors | 0 | Requires donor residues (e.g., Ser, Thr, Tyr) in the target pocket.[1] |

Part 2: Synthetic Access (The "How-To")

Direct methylation of 4-hydroxy-6-methoxyquinoline often yields the N-methylated quinolone isomer.[1] To guarantee the 4,6-dimethoxyquinoline structure, an intermediate chlorination step is required.[1]

Synthetic Pathway Diagram[1][2]

Figure 1: Validated synthetic route avoiding N-methylation byproducts.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-methoxyquinoline

-

Reactants: Suspend 6-methoxy-4-quinolone (1.0 eq) in phosphorus oxychloride (

, 5.0 eq). -

Reaction: Heat to reflux (

) for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material disappears.[1] -

Workup: Cool to room temperature. Pour cautiously onto crushed ice/ammonia mixture to neutralize.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate.[1] -

Result: Off-white solid (4-chloro intermediate).[1]

Step 2: Methoxylation to 4,6-Dimethoxyquinoline

-

Preparation: Dissolve Sodium metal (2.0 eq) in dry Methanol to generate Sodium Methoxide (

) in situ. -

Addition: Add the 4-chloro-6-methoxyquinoline (1.0 eq) to the methoxide solution.

-

Reaction: Reflux (

) for 6–12 hours. The chloride is a good leaving group at the 4-position due to the electron-deficient nature of the pyridine ring. -

Purification: Evaporate methanol. Resuspend residue in water and extract with Ethyl Acetate.

-

Validation: Recrystallize from hexane/ether.

Part 3: Structure-Activity Relationship (SAR) Logic[1]

The 4,6-dimethoxy scaffold is a template.[1] Its activity is modulated by the specific electronic environment created by the two methoxy groups.

SAR Logic Map[1]

Figure 2: Functional dissection of the scaffold's pharmacophore nodes.

Biological Implications[1][3][4][5]

-

Antimalarial: The 6-OMe group is homologous to Quinine. The basic N1 allows accumulation in the acidic food vacuole of the malaria parasite (lysosomal trapping).

-

Kinase Inhibition: While less potent than 6,7-dimethoxy isomers against EGFR, 4,6-derivatives show potential against specific serine/threonine kinases when the 4-OMe is replaced by an aniline (via the 4-chloro intermediate).[1]

-

DNA Intercalation: The planar structure allows insertion between base pairs. The 4-OMe group projects into the groove, potentially anchoring the molecule via H-bonds.[1]

Part 4: Experimental Validation Protocols

To confirm the identity and purity of the synthesized scaffold before biological testing, the following self-validating protocols are required.

Protocol: Determination (Spectrophotometric)

To verify the basicity of N1, which dictates solubility and lysosomal trapping.[1]

-

Buffer Prep: Prepare a universal buffer series ranging from pH 2.0 to 12.0.

-

Stock Solution: Dissolve 4,6-dimethoxyquinoline in Methanol (

). -

Measurement: Add 50 µL stock to 2.5 mL of each buffer. Record UV-Vis spectra (200–400 nm).[1]

-

Analysis: Observe the bathochromic shift of the

as the nitrogen protonates. Plot Absorbance vs. pH to determine the inflection point (

Protocol: Lipophilicity (Shake-Flask LogP)

To ensure the compound can penetrate cell membranes.[1]

-

System: Octanol-saturated water and water-saturated octanol.[1]

-

Equilibration: Dissolve compound in the octanol phase. Add equal volume of water phase.

-

Separation: Shake for 4 hours at

. Centrifuge to separate phases. -

Quantification: Measure concentration in both phases using HPLC (C18 column, MeOH/Water mobile phase).

-

Calculation:

.[1]

References

-

Synthesis of Quinoline Derivatives: Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [1]

-

Pharmacophore Analysis of Dimethoxyquinolines: Musiol, R. (2017). Structure-Activity Relationship of Quinoline Derivatives. In Quinoline: A Scaffolding for the Synthesis of Bioactive Molecules. [1]

-

Antimalarial Quinoline SAR: Egan, T. J. (2008).[1] Recent advances in understanding the mechanism of action of quinolines antimalarials.[2] Expert Opinion on Therapeutic Targets.

-

Chlorination and Nucleophilic Substitution Protocols: Lutz, R. E., et al. (1946).[1] Antimalarials. 4-Chloro-6,7-dimethoxyquinoline and Related Compounds.[1][3][4] Journal of the American Chemical Society. [1][5]

Sources

- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

Navigating the Physicochemical Landscape of Dimethoxyquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Core Physical and Chemical Properties: A Case Study of 4-Chloro-6,7-dimethoxyquinoline

In the absence of specific data for 4,6-dimethoxyquinoline, we can look to the characterization of similar compounds to understand the expected properties and the methods used to determine them. 4-Chloro-6,7-dimethoxyquinoline is a key intermediate in the synthesis of several pharmaceutical compounds and serves as an excellent illustrative example.[5]

At ambient temperature, 4-Chloro-6,7-dimethoxyquinoline is a solid, appearing as a light brown or white to almost white crystalline powder.[5] Its solid nature is typical for quinoline derivatives with multiple substituents that increase molecular weight and intermolecular forces.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline, providing a benchmark for the characterization of related dimethoxyquinoline isomers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [5] |

| Molecular Weight | 223.66 g/mol | [5] |

| Appearance | Light brown or white to almost white crystalline powder | [5] |

| Melting Point | 132 - 136 °C | [5] |

| Boiling Point | 325.197 °C at 760 mmHg | [5] |

| Density | 1.265 g/cm³ | [5] |

Experimental Protocols: Determining the Melting Point and Physical State

For a novel or less-characterized compound such as 4,6-dimethoxyquinoline, the experimental determination of its physical properties is paramount. The following protocols provide a self-validating system for obtaining reliable data.

Purification of the Solid Compound by Recrystallization

The accuracy of a melting point determination is highly dependent on the purity of the sample. Recrystallization is a fundamental technique for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8]

Step-by-Step Methodology for Recrystallization:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] The solvent's boiling point should be lower than the compound's melting point.[9]

-

Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid is completely dissolved.[8]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize.[10] Forcing rapid crystallization by immediate cooling in an ice bath can trap impurities.[9]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[9]

-

Drying: Dry the crystals thoroughly to remove any residual solvent.[10] This can be done by leaving them in the Büchner funnel with the vacuum on, or by transferring them to a watch glass to air dry.[9]

Diagram of the Recrystallization Workflow:

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical property. Impurities will typically cause a depression and broadening of the melting range.[11]

Step-by-Step Methodology for Melting Point Determination:

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.[12]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 1-2 mm.[13]

-

Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.[14]

-

Rapid Initial Heating: Heat the sample rapidly to determine an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[14] Then, decrease the heating rate to 1-2°C per minute.

-

Recording the Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[14] A pure compound will have a narrow melting range of 0.5-1.0°C.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for the experimental determination of a melting point.

Conclusion

While the specific melting point of 4,6-dimethoxyquinoline is not prominently reported in scientific literature, this guide provides the necessary framework for its experimental determination and contextualizes its expected physical state. By following the detailed protocols for purification and melting point analysis, researchers can confidently characterize this and other novel quinoline derivatives. The provided data for 4-Chloro-6,7-dimethoxyquinoline serves as a valuable reference point for understanding the physicochemical properties of this important class of compounds, thereby supporting their continued development in medicinal chemistry and drug discovery.

References

-

Kassar, S. Y., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link][1]

-

Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [No publication source provided].[15]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link][3]

-

(2021). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [No publication source provided].[8]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link][4]

-

(2021). experiment (1) determination of melting points. [No publication source provided].[13]

-

RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link][16]

-

Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents. Available at: [17]

-

PubMed. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link][2]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link][6]

-

Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. Available at: [18]

-

Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link][10]

-

PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link][19]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link][14]

-

YouTube. (2020). Ch 5 - Part 6 - Physical & Chemical Properties of Stereoisomers. YouTube. Available at: [Link][20]

-

(n.d.). Melting point determination. [No publication source provided].

-

(n.d.). Experiment 1: Melting-point Determinations. [No publication source provided].[11]

-

(n.d.). Recrystallization. [No publication source provided].[7]

-

(n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [No publication source provided].[9]

-

(n.d.). DETERMINATION OF MELTING POINTS. [No publication source provided].[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mt.com [mt.com]

- 7. Recrystallization [sites.pitt.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. athabascau.ca [athabascau.ca]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 17. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 18. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 19. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

Navigating the Synthesis and Handling of 4,6-Dimethoxyquinoline Derivatives: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its vast array of derivatives, 4,6-dimethoxyquinolines are of significant interest due to their potential in drug discovery, including as intermediates in the synthesis of anticancer agents.[1] However, the synthesis and handling of these novel compounds require a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and risk mitigation strategies essential for laboratory work with 4,6-dimethoxyquinoline and its derivatives.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While specific toxicological data for every novel 4,6-dimethoxyquinoline derivative may be limited, a robust risk assessment can be formulated by examining the known hazards of the parent quinoline molecule and structurally related compounds.

Known Hazards of the Quinoline Scaffold:

The parent quinoline is classified as a hazardous substance with the potential for severe health effects.[3][4] It is crucial to handle all quinoline derivatives with the assumption of similar, if not identical, hazards until proven otherwise.

-

Carcinogenicity and Mutagenicity: Quinoline is suspected of causing cancer and genetic defects.[3][4]

-

Acute Toxicity: It is toxic if swallowed and harmful in contact with skin.[3]

-

Irritation: Causes serious eye and skin irritation.[3]

-

Organ Toxicity: Long-term exposure may lead to liver damage.[5]

Extrapolating to 4,6-Dimethoxyquinoline Derivatives:

The introduction of methoxy groups can modulate the biological activity and toxicological profile of the quinoline core. While these substitutions are often intended to enhance therapeutic efficacy, they do not negate the inherent risks of the quinoline scaffold. Therefore, all derivatives should be handled with extreme caution.

GHS Hazard Classification (Predicted for 4,6-Dimethoxyquinoline Derivatives):

Based on the data for related compounds, the following Globally Harmonized System (GHS) classifications should be anticipated:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity | May cause respiratory irritation. | H335: May cause respiratory irritation |

This table represents a predictive classification and should be used as a baseline for risk assessment. A thorough evaluation should be conducted for each new derivative.

Prudent Laboratory Practices: A Multi-Layered Safety Protocol

A proactive approach to safety is paramount when working with potentially hazardous compounds. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure and ensuring a controlled laboratory environment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

-

Chemical Fume Hood: All manipulations of 4,6-dimethoxyquinoline derivatives, including weighing, dissolving, and reactions, must be performed in a certified chemical fume hood.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[7]

-

Containment: Use appropriate equipment and techniques to contain spills and prevent the generation of aerosols.

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE are critical for personal safety.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves should be inspected before use and changed frequently.[6] |

| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne particles.[6] |

| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from contamination.[8] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when engineering controls are insufficient to maintain exposure below acceptable limits. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for preventing accidents.

-

Handling: Avoid inhalation of dust or vapors.[7] Prevent contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Synthesis of 4,6-Dimethoxyquinoline Derivatives: A Safety-First Workflow

The synthesis of novel chemical entities inherently involves risks. The following section outlines a generalized synthetic workflow with embedded safety checkpoints.

Pre-Synthesis Risk Assessment

Before commencing any synthesis, a thorough risk assessment is mandatory. This should include:

-

A review of the known hazards of all starting materials, reagents, and potential byproducts.

-

An evaluation of the reaction conditions (e.g., temperature, pressure, potential for exotherms).

-

The development of a detailed experimental plan that includes emergency procedures.

A Generalized Synthetic Protocol with Safety Annotations

The following diagram illustrates a common synthetic route to a 4,6-dimethoxyquinoline derivative, highlighting critical safety considerations at each stage.

Caption: A generalized workflow for the synthesis of 4,6-dimethoxyquinoline derivatives with integrated safety checkpoints.

Key Experimental Steps and Causality

-

Cyclization Reaction: This step often requires high temperatures, increasing the risk of thermal decomposition and the release of hazardous fumes. Constant monitoring of the reaction temperature is essential to prevent runaway reactions.

-

Chlorination: Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. This step must be performed in a scrupulously dry apparatus under an inert atmosphere.

-

Quenching and Extraction: The quenching of reactive reagents must be done slowly and with cooling to control any exothermic processes. Extractions should be performed in a fume hood to avoid inhalation of solvent vapors.

-

Purification: Chromatographic purification involves the use of large volumes of flammable solvents. Ensure that all equipment is properly grounded to prevent static discharge.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |

Spill and Leak Management

-

Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5]

-

Major Spills: Evacuate the area immediately and contact the institution's emergency response team.

Caption: A flowchart outlining the immediate response procedures for personal exposure or spills involving 4,6-dimethoxyquinoline derivatives.

Waste Disposal: Cradle-to-Grave Responsibility

All waste generated from the synthesis and handling of 4,6-dimethoxyquinoline derivatives must be treated as hazardous waste.

-

Segregation: Do not mix quinoline waste with other waste streams.[10]

-

Containment: Use clearly labeled, sealed, and appropriate hazardous waste containers.[6]

-

Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]

Conclusion: A Culture of Safety

The development of novel 4,6-dimethoxyquinoline derivatives holds promise for advancements in drug discovery. However, this potential can only be realized through a steadfast commitment to safety. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can navigate the challenges of working with these compounds responsibly and effectively. This guide serves as a foundational resource, but it is the responsibility of every scientist to foster a culture of safety within their laboratory.

References

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Carl Roth. (n.d.). quinoline yellow (water soluble) Safety Data Sheet. Retrieved from [Link]

-

Minnesota Department of Health. (n.d.). Quinoline and Groundwater. Retrieved from [Link]

-

GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]

-

Journal of Chemical Education. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

-

MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

-

Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

-

PubMed. (2022, June 16). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]

-

PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

-

CSUB. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. Retrieved from [Link]

-

Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

-

PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

-

ResearchGate. (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

-

Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

-

ACS Publications. (2020, July 27). Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture. Journal of Chemical Education. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

-

CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Retrieved from [Link]

-

Semantic Scholar. (2009, February 1). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0071 - QUINOLINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Retrieved from [Link]

-

GESTIS Substance Database. (n.d.). Quinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. nj.gov [nj.gov]

- 6. benchchem.com [benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. csub.edu [csub.edu]

- 9. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Unexplored Therapeutic Potential of 4,6-Dimethoxyquinoline: A Technical Guide for Researchers

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure has given rise to a plethora of compounds with a wide spectrum of pharmacological activities, including groundbreaking drugs for malaria, cancer, and various infectious diseases. The introduction of methoxy substituents to this scaffold has been a particularly fruitful strategy in drug discovery, often enhancing potency and modulating pharmacokinetic properties. This guide delves into the compelling, yet largely uncharted, biological landscape of a specific derivative: 4,6-dimethoxyquinoline. While direct research on this compound is nascent, the extensive data on its close chemical relatives strongly suggest a molecule of significant therapeutic promise. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a thorough review of the known biological activities of closely related dimethoxyquinolines and laying a well-supported foundation for the future investigation of 4,6-dimethoxyquinoline as a novel therapeutic agent.

The Promise of Dimethoxyquinolines: A Survey of Biological Activities

The therapeutic potential of the quinoline scaffold is significantly influenced by its substitution patterns. The presence and position of dimethoxy groups, in particular, have been shown to be critical determinants of biological activity. While direct experimental data on 4,6-dimethoxyquinoline remains limited, a wealth of information on its isomers and derivatives, most notably those with a 6,7-dimethoxy substitution, provides a strong rationale for its investigation. These related compounds have demonstrated potent anticancer and antimicrobial properties, offering valuable insights into the probable bioactivities of 4,6-dimethoxyquinoline.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Dimethoxyquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and target key cellular processes involved in tumor growth and proliferation.[1][2]

The anticancer effects of many dimethoxyquinoline derivatives are attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, a crucial driver in many cancers, is a prime target.[3] Derivatives of 4-chloro-6,7-dimethoxyquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase.[4] These compounds act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, survival, and migration.[3]

Key Insight for Researchers: The structural similarity of 4,6-dimethoxyquinoline to these potent c-Met inhibitors suggests that it may also exhibit inhibitory activity against this key oncogenic kinase. This provides a clear and compelling starting point for in vitro kinase assays.

Another critical target for dimethoxyquinoline derivatives is Topoisomerase I (TOP1), an enzyme essential for DNA replication and repair.[4] A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been shown to act as TOP1 inhibitors.[1] These compounds are believed to intercalate into the DNA and stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.[4]

Tubulin, the fundamental protein component of microtubules, is a well-established target for anticancer drugs.[5] Certain 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives have been designed as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and apoptosis.[5]

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

The quinoline core is historically significant in the development of antimicrobial agents. While specific data for 4,6-dimethoxyquinoline is scarce, related quinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens. For instance, certain quinoline-based hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Field-Proven Insight: The evaluation of 4,6-dimethoxyquinoline against a panel of clinically relevant microbes, including drug-resistant strains, is a logical and promising avenue of investigation.

Mechanistic Exploration: Unraveling the Molecular Interactions

The biological activities of dimethoxyquinoline derivatives are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Kinase Inhibition: Targeting the ATP-Binding Pocket

As previously mentioned, a primary mechanism of anticancer activity for many dimethoxyquinoline derivatives is the inhibition of protein kinases, such as c-Met.[3] This inhibition is typically competitive with ATP, the phosphate donor for the kinase reaction. Molecular docking studies have revealed that these compounds can fit into the ATP-binding site of the kinase, forming key interactions that prevent ATP from binding and thereby blocking the phosphorylation of downstream substrates.[3]

Figure 1: Proposed inhibition of the c-Met signaling pathway by a dimethoxyquinoline derivative.

DNA Intercalation and Topoisomerase I Poisoning

For derivatives targeting Topoisomerase I, the proposed mechanism involves the planar quinoline ring system intercalating between DNA base pairs. This non-covalent interaction, coupled with specific interactions with the enzyme, stabilizes the transient single-strand DNA break created by Topoisomerase I, preventing re-ligation and leading to the accumulation of DNA damage.

Experimental Protocols: A Guide to Investigation

To facilitate the exploration of 4,6-dimethoxyquinoline's biological activities, this section provides detailed, step-by-step methodologies for key experiments, adapted from established protocols for similar compounds.

Synthesis of 4,6-Dimethoxyquinoline

While various methods exist for quinoline synthesis, a common approach for dimethoxy-substituted quinolines starts from a substituted aniline. A plausible synthetic route for 4,6-dimethoxyquinoline could be adapted from the synthesis of its isomers.[6]

Proposed Synthetic Workflow:

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

Technical Guide: Sourcing and Validation of 4,6-Dimethoxyquinoline

This technical guide details the sourcing, validation, and synthesis strategies for 4,6-dimethoxyquinoline (CAS: 141813-05-0).

Executive Summary & Chemical Profile[1][2][3]

4,6-Dimethoxyquinoline is a specific structural isomer of the quinoline scaffold, distinct from the more commercially prevalent 6,7-dimethoxyquinoline (a key intermediate for Cabozantinib). Researchers must exercise extreme caution during procurement, as vendor catalogs often conflate these isomers due to the ubiquity of the 6,7-variant.

This compound acts as a critical building block for antimalarial analogs and kinase inhibitors. Due to its lower commercial volume, it is frequently classified as a "Make-to-Order" (MTO) chemical rather than a stock item.

Chemical Identity

| Property | Specification |

| Chemical Name | 4,6-Dimethoxyquinoline |

| CAS Number | 141813-05-0 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Key Precursor | 4-Chloro-6-methoxyquinoline (CAS 429-54-9) |

| Structural Risk | High probability of confusion with 6,7-dimethoxyquinoline (CAS 13425-92-8) |

Commercial Availability & Sourcing Strategy

Unlike commodity chemicals, 4,6-dimethoxyquinoline is rarely held in bulk stock. It typically exists in the inventories of boutique synthesis houses or is synthesized on demand.

The "Buy" Ecosystem

Procurement should follow a tiered approach to avoid long lead times.

-

Tier 1: Aggregators (Availability Check)

-

SciFinder / ChemSpider: Use these to verify current vendors.

-

eMolecules / MolPort: These platforms aggregate stock from smaller suppliers. If a "Ships in 2-5 days" status is not visible, the compound is likely not in stock.

-

-

Tier 2: Custom Synthesis Houses

-

Suppliers such as Enamine , WuXi AppTec , or ChemBridge often hold building block libraries. If they do not have the exact molecule, they likely have the 4-chloro precursor.

-

-

Tier 3: The "Precursor" Strategy (Recommended)

-

Instead of hunting for the final product, purchase 4-chloro-6-methoxyquinoline (CAS 429-54-9).[1] This precursor is more stable, more widely available, and cheaper. Conversion to the target molecule is a single-step protocol (detailed in Section 3).

-

Sourcing Decision Matrix (DOT Visualization)

Figure 1: Strategic workflow for sourcing 4,6-dimethoxyquinoline, prioritizing in-house synthesis if commercial lead times exceed two weeks.

The "Make" Option: Synthesis Protocol

If commercial lead times are prohibitive, the synthesis of 4,6-dimethoxyquinoline is a robust, self-validating protocol using Nucleophilic Aromatic Substitution (SNAr).

Reaction Logic: The chlorine atom at the 4-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nitrogen. Methoxide acts as the nucleophile.

Protocol: Methoxylation of 4-Chloro-6-methoxyquinoline[5]

Reagents:

-

Substrate: 4-Chloro-6-methoxyquinoline (1.0 eq)

-

Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (5.0 eq)

-

Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve 4-Chloro-6-methoxyquinoline in anhydrous Methanol (concentration ~0.2 M).

-

Addition: Add Sodium Methoxide solution dropwise at room temperature. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).

-

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove most methanol.

-

Dilute residue with water and extract with Dichloromethane (DCM) (3x).[2]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.

Quality Control & Validation (Trustworthiness)

Whether purchased or synthesized, the material must be validated. The structural similarity to the 6,7-isomer requires specific NMR scrutiny.

Validation Workflow (DOT Visualization)

Figure 2: Quality Control decision tree ensuring structural identity and purity before biological application.

Analytical Criteria

| Method | Expected Result | Diagnostic Note |

| 1H NMR (DMSO-d₆) | Singlet at ~8.5 ppm (H-2) | Confirms Quinoline core. |

| 1H NMR (DMSO-d₆) | Two singlets at ~3.90–4.00 ppm | Represents the 4-OMe and 6-OMe groups. |

| Coupling Constants | H-5 and H-7/H-8 splitting | Differentiates 4,6-isomer from 6,7-isomer. 6,7-isomer shows two singlets in the aromatic region (H-5, H-8) due to symmetry; 4,6-isomer shows coupling. |

| LC-MS (ESI+) | [M+H]⁺ = 190.2 | Mass confirmation. |

Handling and Stability

-

Storage: Store at 2–8°C under inert gas. Quinolines can oxidize slowly to N-oxides if left in solution exposed to air and light.

-

Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

-

Safety: Irritant.[3] Handle with standard PPE.

References

-

PubChem. 4,6-Dimethoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines (Analogous Chemistry). PubMed Central. Available at: [Link]

- Google Patents.Aminopyrrolidine compound and synthesis of dimethoxyquinoline intermediates (US8044068B2).

Sources

Methodological & Application

Synthesis of 4,6-dimethoxyquinoline from p-anisidine and malonic acid

This Application Note provides a scientifically rigorous guide for the synthesis of 4,6-dimethoxyquinoline and its key precursor, 2,4-dichloro-6-methoxyquinoline , utilizing p-anisidine and malonic acid as starting materials.

While the direct condensation of p-anisidine and malonic acid in the presence of phosphorus oxychloride (

Application Note: Synthesis of 4,6-Dimethoxyquinoline Scaffolds

Introduction & Retrosynthetic Analysis

Substituted quinolines, particularly 4,6-dimethoxyquinoline , are critical pharmacophores in the development of antimalarial agents (analogous to quinine), kinase inhibitors (e.g., targeting VEGFR/c-Met), and antibacterial agents.

The synthesis utilizing p-anisidine and malonic acid is a classic "one-pot" cyclization-chlorination protocol (Ziegler-Gelfert method). Unlike the Gould-Jacobs reaction (which uses alkoxymethylenemalonates to yield 4-hydroxyquinolines), the use of malonic acid with

Reaction Pathway

-

Cyclocondensation: p-Anisidine + Malonic Acid

2,4-Dichloro-6-methoxyquinoline . -

Methoxylation: 2,4-Dichloro-6-methoxyquinoline + NaOMe

2-Chloro-4,6-dimethoxyquinoline (Major Product).[1] -

Hydrodehalogenation (Optional): Removal of C2-Cl

4,6-Dimethoxyquinoline .

Figure 1: Synthetic pathway from p-anisidine and malonic acid to 4,6-dimethoxyquinoline scaffolds.

Protocol A: Synthesis of 2,4-Dichloro-6-methoxyquinoline

This step involves the double chlorination and cyclization of the malonic acid-anilide adduct in situ.

Reagents & Equipment:

-

p-Anisidine (4-Methoxyaniline): 12.3 g (0.10 mol)

-

Malonic Acid: 15.6 g (0.15 mol) [1.5 eq]

-

Phosphorus Oxychloride (

): 100 mL (Excess/Solvent) -

Equipment: 250 mL Round-bottom flask (RBF), reflux condenser, drying tube (

), magnetic stirrer, ice bath.

Step-by-Step Procedure:

-

Setup: In a fume hood, charge the 250 mL RBF with p-anisidine and malonic acid .

-

Addition: Carefully add

to the mixture.-

Caution: The reaction is initially endothermic but releases HCl gas. Ensure the condenser is fitted with a gas trap or routed to a scrubber.

-

-

Reaction: Heat the mixture to reflux (approx. 105°C) with vigorous stirring.

-

Maintain reflux for 4–6 hours . The solution will turn dark brown. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) until the starting aniline is consumed.

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Pour the dark syrup slowly onto 500 g of crushed ice with vigorous manual stirring.

-

Note: Hydrolysis of excess

is violent and exothermic. Do not rush this step.

-

-

Neutralization: Once the violent reaction subsides, basify the aqueous suspension to pH 9–10 using 50% NaOH or concentrated

. Keep the temperature below 20°C by adding more ice if necessary. -

Isolation: A precipitate (the dichloroquinoline) will form. Filter the solid using a Buchner funnel.

-